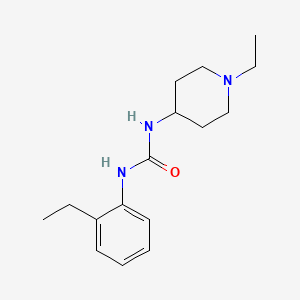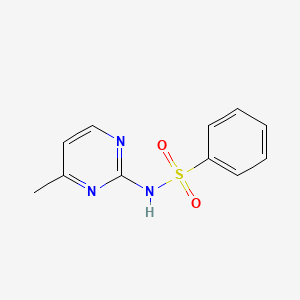![molecular formula C17H25N3O4S B4620067 ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)
ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including interactions of different derivatives in specific solvents and conditions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in ethanol/triethylamine solution at room temperature (H. M. Mohamed, 2021).
Molecular Structure Analysis
Detailed molecular structure analysis is pivotal in understanding the properties and potential applications of such compounds. X-ray diffraction methods have been employed to determine the crystal structure of similar ethyl derivatives, revealing their spatial arrangement and confirming their molecular geometry (L. Minga, 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming new structures with potential biological activities. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, demonstrating the compound's reactivity and versatility in synthesis (P. S. Lebedˈ et al., 2012).
Physical Properties Analysis
The physical properties, including crystal structure and phase behavior, are crucial for the application of these compounds. Studies on similar compounds, such as ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, have highlighted the importance of X-ray diffraction methods in elucidating the crystal structure, providing insights into the compound's physical characteristics (L. Minga, 2005).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis of Substituted Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives : A starting material closely related to the compound of interest was used to synthesize derivatives that exhibited antibacterial and antifungal activities. This highlights the compound's relevance in the synthesis of biologically active molecules (Faty, Hussein, & Youssef, 2010).
Chemical Synthesis and Characterization
- Preparation of Novel Polyfunctionally Substituted Indeno[2,1-b]thiophene Compounds : Through condensation and cyclization reactions involving similar thiophene derivatives, novel compounds with potential applications in dyes and pigments were synthesized, demonstrating the versatility of thiophene derivatives in chemical synthesis (Fu & Wang, 2008).
Antimicrobial Activities
- Synthesis of 3-Pyridinecarboxylates with Potential Vasodilation Properties : Through the nucleophilic substitution reaction of secondary amines with brominated pyridinecarboxylate derivatives, compounds were synthesized that show considerable vasodilation properties, indicative of potential applications in cardiovascular therapeutics (Girgis et al., 2008).
Organic Synthesis Techniques
- A Facile Four-Component Gewald Reaction Under Organocatalyzed Aqueous Conditions : Demonstrates an efficient method for the synthesis of 2-amino-3-carboxamide derivatives of thiophene, highlighting the compound's relevance in organic synthesis methodologies (Abaee & Cheraghi, 2013).
Antimicrobial and Antifungal Activity Evaluation
- Synthesis and Application of Novel Substituted 2-Acetamido Thiophene-4-Styryl Disperse Dyes : This study synthesizes novel styryl dyes with potential antimicrobial properties, utilizing thiophene derivatives similar to the compound of interest, demonstrating its application in the development of antimicrobial agents (Rangnekar & Sabnis, 2007).
Propiedades
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-4-24-17(23)13-11(3)14(15(18)22)25-16(13)19-12(21)9-20-8-6-5-7-10(20)2/h10H,4-9H2,1-3H3,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVBBKHCTJSTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCCCC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4620000.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4620005.png)
![2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4620006.png)

![1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620032.png)


![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)
![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4620073.png)

![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)
